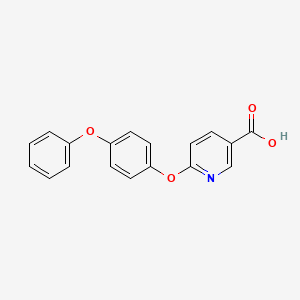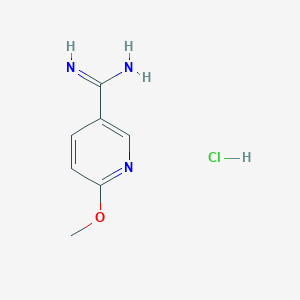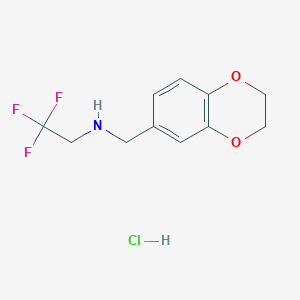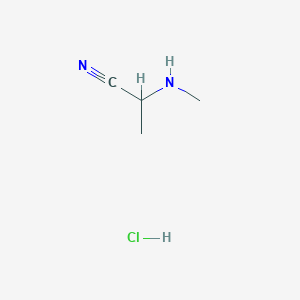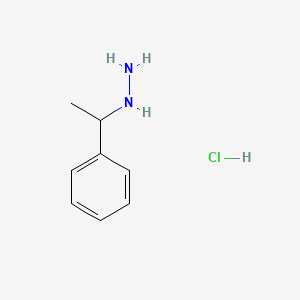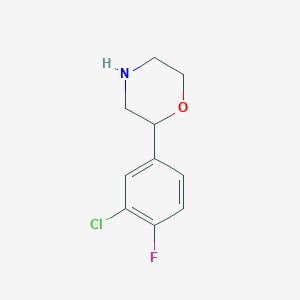
2-(3-Chloro-4-fluorophenyl)morpholine
Descripción general
Descripción
“2-(3-Chloro-4-fluorophenyl)morpholine” is an organic compound with the CAS Number: 1097796-68-3 . It has a molecular weight of 215.65 and is a liquid at room temperature . The IUPAC name for this compound is also 2-(3-chloro-4-fluorophenyl)morpholine .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloro-4-fluorophenyl)morpholine” can be represented by the InChI code: 1S/C10H11ClFNO/c11-8-5-7 (1-2-9 (8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 . This indicates that the molecule contains 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“2-(3-Chloro-4-fluorophenyl)morpholine” is a liquid at room temperature . It has a molecular weight of 215.65 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Mamatha et al. (2019) detailed the synthesis and characterization of a compound closely related to 2-(3-Chloro-4-fluorophenyl)morpholine, showing its potential in biological applications like antibacterial and anti-TB activities (Mamatha et al., 2019).
Antidepressant Activity
- Tao Yuan (2012) researched a compound similar to 2-(3-Chloro-4-fluorophenyl)morpholine, focusing on its antidepressant activities in mice, suggesting potential applications in mental health treatments (Tao Yuan, 2012).
Chemical Structure Analysis
- Research by B. Chai and Changling Liu (2011) on an isomer of flumorph, which includes elements similar to 2-(3-Chloro-4-fluorophenyl)morpholine, provided insights into chemical structures and configurations, useful for understanding how these compounds interact at the molecular level (B. Chai & Changling Liu, 2011).
Neurokinin-1 Receptor Antagonism
- A study led by T. Harrison et al. (2001) investigated a compound containing elements of 2-(3-Chloro-4-fluorophenyl)morpholine, demonstrating its effectiveness as a neurokinin-1 receptor antagonist, with implications for treatments in emesis and depression (T. Harrison et al., 2001).
Synthesis of Key Chiral Intermediates
- Research by S. Wang (2015) developed a method for synthesizing a key chiral intermediate of a drug, using a process related to 2-(3-Chloro-4-fluorophenyl)morpholine, highlighting its importance in pharmaceutical manufacturing (S. Wang, 2015).
Safety And Hazards
Direcciones Futuras
While specific future directions for “2-(3-Chloro-4-fluorophenyl)morpholine” are not available in the retrieved data, morpholine derivatives are a topic of ongoing research due to their wide range of pharmacological activities . They are often used as key intermediates in the synthesis of various pharmaceuticals .
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNVFZPAZVDHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



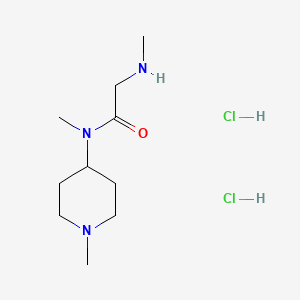

![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)
![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)


![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)
